molecular formula C17H14ClNO2 B13918386 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline CAS No. 21202-81-3

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline

Cat. No.: B13918386
CAS No.: 21202-81-3
M. Wt: 299.7 g/mol
InChI Key: ARPUXHLWMOBZTI-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives have been extensively studied due to their unique chemical properties and potential therapeutic benefits .

Chemical Reactions Analysis

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research has shown potential antiviral and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline can be compared with other quinoline derivatives such as:

    4-Chloro-6-methoxy-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxyphenyl group.

    4-Chloro-6-ethoxy-2-methylquinoline: Contains an ethoxy group instead of a methoxy group.

    4-Chloro-7-methoxy-2-methylquinoline: Differing by the position of the methoxy group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

CAS No.

21202-81-3

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

4-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C17H14ClNO2/c1-20-12-5-3-11(4-6-12)17-10-15(18)14-9-13(21-2)7-8-16(14)19-17/h3-10H,1-2H3

InChI Key

ARPUXHLWMOBZTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)Cl

Origin of Product

United States

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